{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C12H19BrN2S. It is known for its unique structural properties, which include a tert-butyl group attached to a phenyl ring, a sulfanyl group, and a methanimidamide group.
Preparation Methods
The synthesis of {[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves several steps. One common method starts with the reaction of 4-tert-butylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidamide group to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored as a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide can be compared to other similar compounds, such as:
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrochloride: This compound has a similar structure but with a different counterion (chloride instead of bromide). It may exhibit different solubility and reactivity properties.
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide sulfate: Another similar compound with a sulfate counterion, which can affect its chemical behavior and applications.
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide acetate: This variant has an acetate counterion and may be used in different synthetic applications due to its unique properties.
The uniqueness of this compound lies in its specific combination of functional groups and counterion, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.BrH/c1-12(2,3)10-6-4-9(5-7-10)8-15-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPFDDNRVMQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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